((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone
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Description
((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This selective inhibition of JAK1 and TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Pharmacokinetics
The compound is orally bioavailable . It demonstrates dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Additional preclinical DMPK and toxicology studies have been conducted to support its clinical development .
Result of Action
Oral administration of the compound results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . It also shows potent cellular activity for JAK1-mediated IL-6 signaling .
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(18-8-4-5-11-20-18)21-14-9-10-15(21)13-17(12-14)25(23,24)16-6-2-1-3-7-16/h1-8,11,14-15,17H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVPAPVGHMWXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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